1-benzyl-3-tert-butyl-1H-pyrazol-5-amine
Overview
Description
Preparation Methods
The synthesis of 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine can be achieved through various methods. One efficient approach involves a one-pot two-step synthesis starting from 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and benzyl chloride . The reaction typically proceeds through a solvent-free condensation/reduction reaction sequence, which is distinguished by its operational simplicity and short reaction time
Chemical Reactions Analysis
1-benzyl-3-tert-butyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and tert-butyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-benzyl-3-tert-butyl-1H-pyrazol-5-amine is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various proteins and enzymes, affecting their activity and function . The exact molecular targets and pathways involved depend on the specific context of its use in research.
Comparison with Similar Compounds
1-benzyl-3-tert-butyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine: This compound has a similar structure but with a phenyl group instead of a benzyl group.
3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine: This compound features a chlorophenyl group, which introduces different chemical properties.
3-Amino-5-tert-butylpyrazole: This compound lacks the benzyl group, making it structurally simpler.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
1-benzyl-3-tert-butyl-1H-pyrazol-5-amine is a heterocyclic organic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry and biochemical research. The compound's unique structural features, including a pyrazole ring substituted with a benzyl group and a tert-butyl group, suggest a variety of interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₁₄H₁₉N₃
- Molecular Weight : 229.32 g/mol
- Structure : The compound features a pyrazole ring with specific substitutions that may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including proteins and enzymes. These interactions can modulate cellular pathways, leading to physiological effects such as apoptosis and cell cycle arrest. Preliminary studies indicate that the compound may bind to specific receptors involved in cancer proliferation and inflammation.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Studies indicate that it can induce apoptosis and affect cell cycle progression at micromolar concentrations .
- Microtubule Destabilization : In vitro studies demonstrated that this compound can destabilize microtubules at concentrations around 20 μM, suggesting potential applications in cancer therapy by disrupting mitotic processes .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Methylpyrazole | Methyl group instead of benzyl | Lower molecular weight; different biological activity |
3-Bromo-1-benzylpyrazole | Bromine substitution on the pyrazole ring | Enhanced reactivity; potential for different applications |
4-Aminoantipyrine | Amino group on a similar pyrazole structure | Known analgesic properties; different pharmacological profile |
The distinct combination of functional groups in this compound may contribute to its unique biological activities compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antiproliferative Studies : A study indicated that this compound exhibited significant antiproliferative effects on breast cancer cells, enhancing caspase activity and inducing morphological changes characteristic of apoptosis at concentrations as low as 1 μM .
- Cell Cycle Analysis : Cell cycle assays confirmed that treatment with this compound resulted in G2/M phase arrest in cancer cells, further supporting its potential as an anticancer agent.
- Binding Affinity Studies : Interaction studies have shown that the compound binds effectively to several protein targets, which may be crucial for its therapeutic efficacy against various diseases .
Properties
IUPAC Name |
2-benzyl-5-tert-butylpyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-14(2,3)12-9-13(15)17(16-12)10-11-7-5-4-6-8-11/h4-9H,10,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUXXJHKQHEAJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866255-96-1 | |
Record name | 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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